2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid
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Overview
Description
2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl group, a nitrobenzoic acid moiety, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the chloro and hydroxy groups through electrophilic aromatic substitution reactions. The carbamoyl group is then introduced via a reaction with an appropriate isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes often involve crystallization and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
Scientific Research Applications
2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-benzoic acid
- **3-Nitro-2-[(4-chlorophenyl)carbamoyl]benzoic acid
- 4-Chloro-2-hydroxybenzoic acid
Uniqueness
2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a carbamoyl linkage, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[(4-chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c15-7-4-5-9(11(18)6-7)16-13(19)12-8(14(20)21)2-1-3-10(12)17(22)23/h1-6,18H,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLJVUBILBCLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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